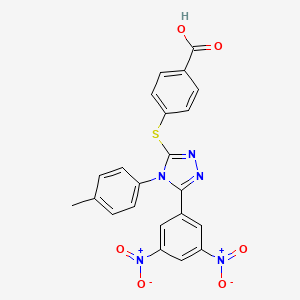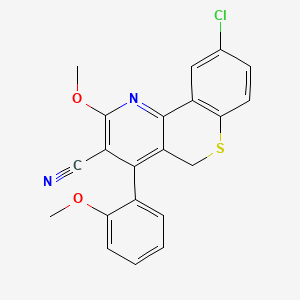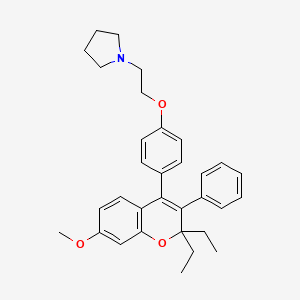
Dbh4buh2UR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine, commonly referred to as Dbh4buh2UR, is a synthetic organic compound with the molecular formula C32H37NO3 This compound is characterized by its complex structure, which includes a benzopyran core, phenoxyethyl group, and pyrrolidine ring
準備方法
The synthesis of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine involves several steps. One common method includes the following steps:
Formation of the benzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran ring.
Attachment of the phenoxyethyl group: This step typically involves a nucleophilic substitution reaction where the phenoxyethyl group is introduced to the benzopyran core.
Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate compound with pyrrolidine under suitable conditions to form the final product.
化学反応の分析
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
科学的研究の応用
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound is used in studies of cellular processes and interactions due to its ability to interact with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)piperidine: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring.
1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)morpholine: This compound contains a morpholine ring, which imparts different chemical properties and biological activities.
The uniqueness of 1-(2-(4-(2,2-Diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
765843-06-9 |
|---|---|
分子式 |
C32H37NO3 |
分子量 |
483.6 g/mol |
IUPAC名 |
1-[2-[4-(2,2-diethyl-7-methoxy-3-phenylchromen-4-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C32H37NO3/c1-4-32(5-2)31(25-11-7-6-8-12-25)30(28-18-17-27(34-3)23-29(28)36-32)24-13-15-26(16-14-24)35-22-21-33-19-9-10-20-33/h6-8,11-18,23H,4-5,9-10,19-22H2,1-3H3 |
InChIキー |
JKPDICXJAHISEL-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


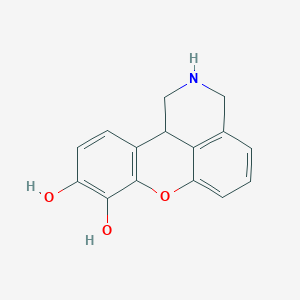

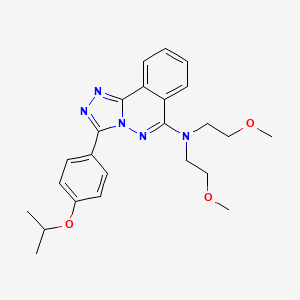
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
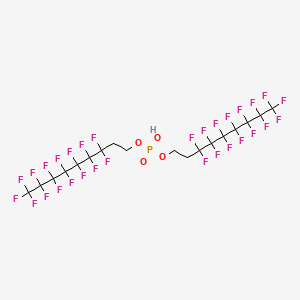
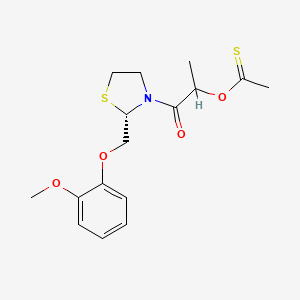
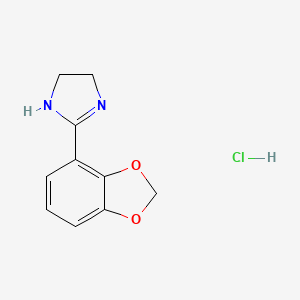
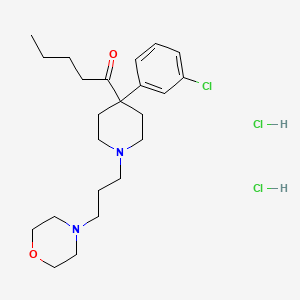
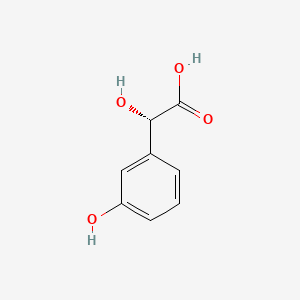
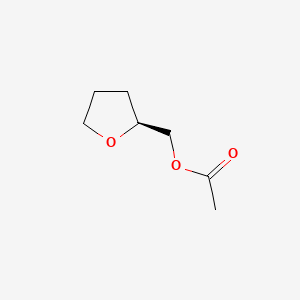
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
